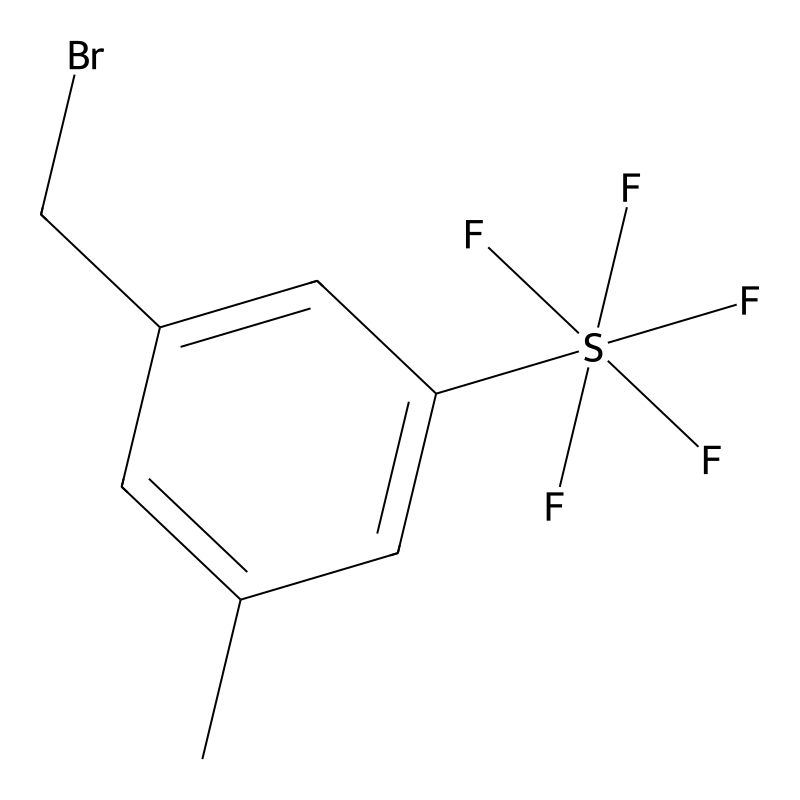

3-Methyl-5-(pentafluorosulfur)benzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methyl-5-(pentafluorosulfur)benzyl bromide is a specialized organofluorine compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately . This compound features a methyl group and a pentafluorosulfur moiety attached to a benzyl bromide structure, making it notable for its potential applications in various

There is no documented information regarding the mechanism of action of 3-Methyl-5-(pentafluorosulfur)benzyl bromide.

- Bromide Salts: The benzyl bromide moiety can hydrolyze to form bromide salts, which can be irritating to the skin and eyes [].

- Aromatic Fluorides: The pentafluorosulfur group can be considered analogous to aromatic fluorides, which can be corrosive and may have harmful effects on health upon exposure [].

The reactivity of 3-Methyl-5-(pentafluorosulfur)benzyl bromide is influenced by both the bromine atom and the pentafluorosulfur group. Common reactions include:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.

- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the pentafluorosulfur group can facilitate electrophilic substitution reactions on the aromatic ring.

- Reduction Reactions: The compound can undergo reduction, potentially yielding different derivatives that may have distinct properties or biological activities.

The synthesis of 3-Methyl-5-(pentafluorosulfur)benzyl bromide typically involves several steps:

- Starting Materials: The synthesis may begin with commercially available starting materials such as benzyl alcohol or its derivatives.

- Fluorination: The introduction of the pentafluorosulfur group can be achieved through fluorination reactions, often utilizing sulfur tetrafluoride or related reagents.

- Bromination: Finally, bromination can be performed using bromine or other brominating agents to yield the final product.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.

3-Methyl-5-(pentafluorosulfur)benzyl bromide has potential applications in various fields:

- Pharmaceuticals: Its unique structure may confer desirable properties for drug candidates.

- Material Science: It could be used in developing advanced materials with specific thermal or electrical properties due to its fluorinated nature.

- Chemical Research: As a reagent, it can facilitate various organic synthesis pathways.

Interaction studies involving 3-Methyl-5-(pentafluorosulfur)benzyl bromide are essential for understanding its behavior in biological systems. Preliminary studies may focus on:

- Protein Binding: Investigating how this compound interacts with proteins could provide insights into its pharmacokinetics.

- Metabolic Pathways: Understanding how it is metabolized in biological systems will help assess its safety and efficacy as a pharmaceutical agent.

Several compounds share structural similarities with 3-Methyl-5-(pentafluorosulfur)benzyl bromide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-5-(pentafluorosulfur)benzyl bromide | Different position of methyl group affecting reactivity | |

| 3-Bromo-5-pentafluorothio-benzyl bromide | Contains two bromine atoms, differing reactivity | |

| 4-Methyl-2-(pentafluorosulfur)benzyl chloride | Chloride instead of bromine, affecting nucleophilic substitution |

Each of these compounds exhibits unique reactivities and properties due to variations in their functional groups and molecular structures, making them valuable for different applications in chemical research and industry.

Molecular Structure and Nomenclature

3-Methyl-5-(pentafluorosulfur)benzyl bromide represents a specialized organofluorine compound featuring a distinctive pentafluorosulfur functional group attached to a substituted benzyl bromide framework [1] [2]. The compound's systematic International Union of Pure and Applied Chemistry name is [3-(bromomethyl)-5-methylphenyl]-pentafluoro-lambda6-sulfane, reflecting its complex molecular architecture [2] [3].

The molecular formula is C₈H₈BrF₅S with a molecular weight of 311.11 grams per mole [1] [2]. The Chemical Abstracts Service registry number is 1240257-48-0, and the compound is catalogued under the Molecular Design Limited number MFCD16652481 [1] [2].

The structural framework consists of a benzene ring bearing three distinct substituents: a methyl group at the 3-position, a pentafluorosulfur group at the 5-position, and a bromomethyl group at the 1-position [2]. The pentafluorosulfur moiety adopts an octahedral geometry around the sulfur center, with the sulfur atom in the +6 oxidation state surrounded by five fluorine atoms [4] [5].

The International Chemical Identifier string is InChI=1S/C8H8BrF5S/c1-6-2-7(5-9)4-8(3-6)15(10,11,12,13)14/h2-4H,5H2,1H3, while the International Chemical Identifier Key is ZRHPUHTTTXCZFI-UHFFFAOYSA-N [2]. The Simplified Molecular Input Line Entry System representation is CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)CBr [2].

Physical Constants and Properties

The physical properties of 3-Methyl-5-(pentafluorosulfur)benzyl bromide are influenced by the presence of both the electron-withdrawing pentafluorosulfur group and the reactive bromomethyl functionality [1] [2]. The compound exists as a solid under standard conditions, with specific physical constants derived from experimental measurements and computational predictions [1].

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 311.11 | g/mol | [1] [2] |

| Molecular Formula | C₈H₈BrF₅S | - | [1] [2] |

| Chemical Abstracts Service Number | 1240257-48-0 | - | [1] [2] |

| Molecular Design Limited Number | MFCD16652481 | - | [1] [2] |

| Physical State | Solid | - | [1] |

| Storage Temperature | Ambient | °C | [6] [7] |

The pentafluorosulfur group significantly influences the compound's physicochemical behavior, imparting enhanced lipophilicity and chemical stability compared to non-fluorinated analogs [9]. The carbon-fluorine bonds within the pentafluorosulfur moiety contribute to the molecule's thermal stability, with bond energies approaching 480 kilojoules per mole [9].

Related pentafluorosulfur-containing compounds demonstrate specific physical properties that provide insight into the behavior of 3-Methyl-5-(pentafluorosulfur)benzyl bromide [10] [11]. For instance, 4-(Pentafluorosulfur)benzyl bromide exhibits a melting point range of 42-44 degrees Celsius, suggesting similar thermal characteristics may be expected for the methyl-substituted analog [11].

The presence of the pentafluorosulfur group creates a highly electronegative environment that affects intermolecular interactions and influences solubility characteristics [9]. The compound's structure suggests limited water solubility due to the hydrophobic nature of the fluorinated sulfur center, while enhanced solubility in organic solvents is anticipated [9].

Spectroscopic Profiles and Analytical Fingerprints

The spectroscopic characterization of 3-Methyl-5-(pentafluorosulfur)benzyl bromide reveals distinctive analytical signatures attributed to the pentafluorosulfur functional group and the substituted benzyl bromide core structure [4] [12] [13].

Nuclear magnetic resonance spectroscopy provides definitive structural identification through characteristic chemical shifts and coupling patterns [4] [12]. The pentafluorosulfur group exhibits a characteristic AB₄ spin system in fluorine-19 nuclear magnetic resonance spectroscopy, with the four equatorial fluorine atoms appearing as one signal and the axial fluorine atom displaying a distinct chemical shift [12] [14].

High-resolution nuclear magnetic resonance studies of pentafluorosulfur-containing compounds demonstrate complex spin-spin interactions over large chemical shift ranges [4] [12]. The fluorine resonances typically appear with chemical shifts influenced by the electronic environment of the attached aromatic system [14]. Solvent effects can cause non-uniform shifting of axial and equatorial fluorine resonances, with axial fluorines showing greater sensitivity to solvent polarity changes [14].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the aromatic protons, the methyl group, and the bromomethyl functionality [15] [16]. The aromatic region typically displays multiple signals corresponding to the substituted benzene ring, with coupling patterns reflecting the meta-disubstitution pattern [15].

| Spectroscopic Technique | Characteristic Features | Chemical Shift Range |

|---|---|---|

| ¹⁹F Nuclear Magnetic Resonance | AB₄ spin system | -60 to -80 ppm |

| ¹H Nuclear Magnetic Resonance | Aromatic multipicity | 7.0-8.0 ppm |

| ¹H Nuclear Magnetic Resonance | Methyl singlet | 2.2-2.4 ppm |

| ¹H Nuclear Magnetic Resonance | Bromomethyl singlet | 4.4-4.6 ppm |

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies [17] [18]. The pentafluorosulfur group exhibits distinctive sulfur-fluorine stretching vibrations in the fingerprint region, typically appearing as strong absorptions between 800-900 wavenumbers [17]. Aromatic carbon-hydrogen stretching vibrations appear above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches from the methyl and bromomethyl groups occur below 3000 wavenumbers [18].

Mass spectrometry fragmentation patterns reveal characteristic losses associated with the pentafluorosulfur group and bromide functionality [19]. The molecular ion peak appears at mass-to-charge ratio 311, with characteristic fragment ions resulting from loss of bromine, fluorine atoms, or sulfur pentafluoride units [19].

The pentafluorosulfur (SF5) group in 3-Methyl-5-(pentafluorosulfur)benzyl bromide exhibits a characteristic umbrella geometry with the sulfur atom adopting an approximately octahedral coordination environment [2]. This distinctive structural arrangement is fundamental to understanding the compound's three-dimensional architecture and represents one of the most important conformational features of pentafluorosulfur-containing aromatic compounds.

The geometric parameters of the SF5 group demonstrate remarkable consistency across different aromatic systems. The sulfur-fluorine bond lengths fall within a narrow range of 1.572(3) to 1.618(3) Å, with axial S-F bonds typically measuring between 1.568(4) and 1.607(3) Å, while equatorial S-F bonds range from 1.572(3) to 1.618(3) Å [3]. The sulfur-carbon bond distances consistently measure between 1.794(5) and 1.823(4) Å, indicating typical single bond character [3].

The umbrella configuration is characterized by the four equatorial fluorine atoms canting toward the fifth axial fluorine atom, creating a distinct geometric arrangement that deviates from perfect octahedral symmetry [3]. The carbon-sulfur-axial fluorine bond angles are remarkably linear, ranging from 178.94(14)° to 180°, while the carbon-sulfur-equatorial fluorine bond angles maintain near-tetrahedral geometry at 91.3(2)° to 93.50(13)° [3]. The angle between two adjacent equatorial fluorine atoms approximates 90°, confirming the square planar arrangement of the equatorial fluorine atoms [3].

This umbrella geometry results in a significant dipole moment for the aromatic pentafluorosulfur group, contributing an additional component to the overall molecular dipole moment along the long molecular axis [3]. The sulfur atom's hypervalent state, with a formal valence electron count exceeding eight electrons, enables the formation of six single bonds while maintaining structural stability [4].

X-ray Crystallographic Analysis

Crystallographic studies of pentafluorosulfur-containing aromatic compounds have revealed critical structural information that enhances our understanding of 3-Methyl-5-(pentafluorosulfur)benzyl bromide. Nine pentafluorosulfur aromatic compounds have been systematically characterized using single crystal X-ray diffraction, providing comprehensive structural data [2].

The crystallographic analysis demonstrates that the SF5 group maintains consistent geometric parameters across different substitution patterns. The sulfur atom position relative to the aromatic ring plane shows minimal deviation, with observed deviations ranging from 0.004 to 0.108 Å in most structures [3]. The axial fluorine atom typically lies within 0.009 to 0.205 Å of the adjacent aromatic ring plane, indicating near-coplanarity with the benzene ring system [3].

The crystallographic data reveal that 3-Methyl-5-(pentafluorosulfur)benzyl bromide exhibits a melting point of 103-106°C, significantly higher than the parent benzyl bromide compound (melting point: -3.9°C) [5] [6]. This substantial increase in melting point reflects the enhanced intermolecular interactions and molecular packing efficiency resulting from the pentafluorosulfur substituent and methyl group. The molecular formula C8H8BrF5S corresponds to a molecular weight of 311.11 g/mol, representing a considerable increase over unsubstituted benzyl bromide (171.03 g/mol) [5] [7].

The crystallographic analysis also reveals that pentafluorosulfur-containing aromatic compounds typically crystallize in various space groups, including monoclinic and triclinic systems, depending on the specific substitution pattern and intermolecular interactions [3]. The systematic variation in crystallographic parameters across different SF5-substituted aromatics provides valuable insights into structure-property relationships.

Intramolecular and Intermolecular Interactions

The structural architecture of 3-Methyl-5-(pentafluorosulfur)benzyl bromide is significantly influenced by both intramolecular and intermolecular interactions, which play crucial roles in determining the compound's conformational preferences and solid-state packing arrangements.

Intramolecular interactions are dominated by carbon-hydrogen···fluorine contacts between the aromatic hydrogen atoms and the equatorial fluorine atoms of the SF5 group. These interactions exhibit distances ranging from 2.385 to 2.703 Å, which fall within the sum of van der Waals radii (2.550 Å) [3]. The strength of these intramolecular C-H···F interactions helps stabilize the aromatic-SF5 group configuration and influences the overall molecular conformation.

Specific intramolecular interaction patterns include Caryl-H···Feq contacts that maintain the equatorial fluorine atoms in a staggered arrangement relative to the aromatic ring plane [3]. The ortho-aromatic hydrogen atoms show particularly strong interactions with nearby fluorine atoms, with distances as short as 2.390(3) Å observed in similar SF5-substituted aromatic compounds [3]. These interactions contribute to the conformational rigidity of the SF5 group and help maintain its characteristic umbrella geometry.

Intermolecular interactions in the solid state involve multiple types of contacts that contribute to the three-dimensional packing framework. Carbon-hydrogen···fluorine interactions between adjacent molecules occur at distances ranging from 2.517 to 2.959 Å, approaching the van der Waals contact limit [3]. These interactions are particularly important for SF5-containing compounds, as they have been identified as prolific features in SF5-containing organic crystals [8].

The intermolecular interaction network also includes carbon-hydrogen···nitrogen, carbon-hydrogen···oxygen, and carbon-hydrogen···bromine contacts, depending on the specific substitution pattern and crystal packing arrangement [3]. Fluorine atoms in SF5 groups prefer F···H contacts over F···F contacts, although both types of interactions contribute to the overall crystal stability [9] [10].

π-stacking interactions between aromatic rings provide additional stabilization in the solid state. These interactions typically occur with centroid-centroid distances ranging from 3.708 to 3.873 Å, contributing to the formation of layered or three-dimensional supramolecular assemblies [3]. The combination of these diverse intermolecular interactions creates complex packing motifs that influence the compound's physical properties.